molecular formula C17H16N4O2 B12173405 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12173405
M. Wt: 308.33 g/mol
InChI Key: UCDKAUYXGUFYNH-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound of high interest in medicinal chemistry and pharmaceutical research. This molecule features a fused polycyclic system comprising cyclopenta, isoxazolo, and pyridine rings, terminated with a carboxamide linkage to a 2-picolylamine group. This specific architecture suggests potential as a valuable scaffold for probing biological systems. Compounds with similar fused dihydropyridine and isoxazole motifs have been investigated as key intermediates in synthetic chemistry and have shown relevance in the development of agents for central nervous system (CNS) targets . For instance, structurally related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as potent allosteric modulators of the M4 muscarinic acetylcholine receptor, a prominent target for psychiatric and neurological diseases . The presence of the carboxamide group in this molecule enhances its potential for molecular recognition, often enabling targeted binding to specific enzymes or receptors in biochemical assays. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block in organic synthesis or as a lead structure in drug discovery programs, particularly those focused on neurological and psychiatric disorders .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-methyl-N-(pyridin-2-ylmethyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-14-15(16(22)19-9-11-5-2-3-8-18-11)12-6-4-7-13(12)20-17(14)23-21-10/h2-3,5,8H,4,6-7,9H2,1H3,(H,19,22)

InChI Key

UCDKAUYXGUFYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available pyridine derivatives. One common approach involves the annulation of a thiazole ring to a pyridine scaffold, followed by further functionalization to introduce the oxazole and cyclopentane rings . The reaction conditions often include the use of copper iodide as a catalyst and microwave irradiation to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Discussion of Structural and Functional Trends

  • Heterocyclic Core Impact: Oxazolo-pyridine (target and thiadiazole analog): Oxygen in the oxazole ring increases polarity, favoring aqueous solubility.
  • Substituent Effects :
    • Carboxamide vs. Sulfanyl-Acetamide : The former supports stronger hydrogen bonding, critical for target engagement.
    • Pyridine vs. Isoxazole/Thiadiazole : Larger aromatic systems (e.g., pyridine) may improve stacking interactions in binding pockets.
  • Predicted Properties : The thiadiazole analog’s lower pKa suggests it remains uncharged at physiological pH, possibly enhancing passive diffusion.

Biological Activity

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes both an oxazole and a pyridine moiety. Its molecular formula is C15H16N4OC_{15}H_{16}N_4O, with a molecular weight of approximately 284.31 g/mol. The structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of cyclopenta[b][1,2]oxazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
A study explored the anticancer effects of similar compounds on human pancreatic cancer cells (Patu8988). The results demonstrated a dose-dependent inhibition of cell proliferation and an increase in apoptosis markers (caspase activation) when treated with these compounds .

CompoundIC50 (µM)Cell Line
3-Methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide12.5Patu8988
Control (Doxorubicin)0.5Patu8988

Enzyme Inhibition

Inhibitory effects on various enzymes have been observed with this compound and its analogs. For example, studies have reported that certain derivatives can act as selective inhibitors of monoamine oxidase (MAO), which is crucial in the treatment of neurodegenerative diseases.

Mechanism:
The mechanism involves competitive inhibition where the compound binds to the active site of MAO, preventing the breakdown of neurotransmitters such as serotonin and dopamine .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be significantly influenced by modifications at various positions on the molecule. Substituents on the pyridine ring and changes to the carboxamide group have been shown to enhance potency against specific targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refining reaction conditions (e.g., temperature, solvent choice, pH) and purification techniques. For example, chromatography (HPLC or column) is critical for isolating the compound from byproducts, as demonstrated in structurally similar thiazolo-pyridine derivatives . Reaction time and stoichiometric ratios of intermediates (e.g., cyclopenta[b]pyridine precursors) should be systematically tested using Design of Experiments (DoE) principles to identify optimal parameters .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular structure. Infrared (IR) spectroscopy can confirm functional groups like the carboxamide moiety. X-ray crystallography may resolve stereochemical ambiguities in the oxazolo-pyridine core, as seen in related cyclopenta-fused heterocycles .

Q. How does the structural uniqueness of this compound influence its biological activity compared to related derivatives?

  • Methodological Answer : The pyridin-2-ylmethyl carboxamide group and fused oxazolo-pyridine system enhance target binding specificity. Comparative studies with analogs lacking these groups (e.g., simpler cyclopenta[b]isoxazolo derivatives) reveal reduced affinity for kinase targets, highlighting the importance of substituent positioning .

Advanced Research Questions

Q. What experimental design principles should be applied to assess the environmental fate of this compound?

  • Methodological Answer : Use a tiered approach:

  • Laboratory studies : Measure physicochemical properties (logP, hydrolysis rates) to model environmental partitioning .
  • Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .
  • Field simulations : Incorporate soil/water matrices to assess biodegradation pathways under realistic conditions .

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound's pharmacokinetics?

  • Methodological Answer : Discrepancies may arise from metabolic instability or tissue-specific distribution. Advanced models include:

  • PBPK modeling : Integrate in vitro metabolic data (e.g., liver microsomal stability) with physiological parameters to predict in vivo behavior .
  • Tracer studies : Use isotopically labeled compound to track absorption and elimination in rodent models .

Q. What computational strategies are effective in predicting this compound’s target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations can map binding modes to kinases or GPCRs. For example, the pyridine-methyl group may form hydrogen bonds with ATP-binding pockets, as observed in thiazolo-pyridine analogs . Machine learning models trained on bioactivity data of similar scaffolds can prioritize high-probability targets .

Q. How should researchers evaluate the compound’s bioactivity against structurally similar compounds with conflicting reported efficacies?

  • Methodological Answer : Conduct parallel SAR studies using standardized assays (e.g., kinase inhibition IC₅₀). For instance, compare the carboxamide derivative with its ester or trifluoromethyl analogs (see ’s structural table). Statistical tools like ANOVA can identify significant differences in potency .

Q. What in vitro models best predict the compound’s in vivo efficacy for neurological targets?

  • Methodological Answer : Use 3D blood-brain barrier (BBB) spheroid models to assess permeability. Primary neuron cultures or iPSC-derived glial cells can screen for neurotoxicity. For example, cyclopenta[b]pyridine derivatives show BBB penetration in rodent models, which correlates with in vitro P-gp transporter assays .

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